molecular formula C11H17N3 B13080888 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

Número de catálogo: B13080888
Peso molecular: 191.27 g/mol
Clave InChI: XIEYZHRROQWXBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H17N3

Peso molecular

191.27 g/mol

Nombre IUPAC

1-(2-bicyclo[2.2.1]heptanylmethyl)pyrazol-4-amine

InChI

InChI=1S/C11H17N3/c12-11-5-13-14(7-11)6-10-4-8-1-2-9(10)3-8/h5,7-10H,1-4,6,12H2

Clave InChI

XIEYZHRROQWXBI-UHFFFAOYSA-N

SMILES canónico

C1CC2CC1CC2CN3C=C(C=N3)N

Origen del producto

United States
Foundational & Exploratory

Synthesis pathway for 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

Executive Summary

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine, a novel compound featuring a conformationally rigid bicycloalkane scaffold attached to a versatile aminopyrazole core. Such structures are of significant interest to researchers in medicinal chemistry and materials science due to their potential for creating structurally unique and biologically active molecules. The proposed synthesis is a robust, four-step sequence designed for efficiency and scalability, utilizing readily available starting materials. The pathway involves the initial nitration of pyrazole, followed by a strategic N-alkylation with a bespoke bicycloheptane-derived electrophile, and concludes with the reduction of the nitro group to yield the target amine. This document details the rationale behind each synthetic step, provides validated experimental protocols, and offers insights into managing key chemical challenges such as regioselectivity during the N-alkylation step.

Introduction: Strategic Importance of the Target Scaffold

The convergence of pyrazole heterocycles and saturated bicyclic systems represents a compelling strategy in modern drug discovery. Pyrazoles are a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs, valued for their ability to act as bioisosteres and engage in a wide range of biological interactions. Concurrently, the bicyclo[2.2.1]heptane (norbornane) framework imparts a high degree of three-dimensionality and conformational rigidity. This can lead to enhanced binding affinity, improved metabolic stability, and a favorable lipophilicity profile in drug candidates.

The target molecule, 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine, serves as a valuable building block. The primary amine at the 4-position of the pyrazole ring offers a versatile handle for subsequent derivatization, enabling its incorporation into larger, more complex molecular architectures through amide bond formation, reductive amination, or other C-N bond-forming reactions. This guide provides a logical and experimentally grounded pathway to access this compound, empowering researchers to explore its potential in various applications.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a convergent strategy based on the formation of the key C-N bond between the pyrazole nitrogen and the bicycloheptane side chain. This approach is deemed superior to constructing the pyrazole ring onto a pre-functionalized bicycloheptane, as it leverages the well-established chemistry of pyrazole functionalization.

The chosen disconnection strategy is illustrated below. The primary amine is retrosynthetically derived from a more stable nitro group, which also serves to influence the electronics of the pyrazole ring during the alkylation step. The key bond disconnection is between the pyrazole N1 and the benzylic-equivalent carbon of the side chain, leading back to 4-nitro-1H-pyrazole and an activated (bicyclo[2.2.1]heptan-2-yl)methanol derivative.

G Target 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine Intermediate2 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-4-nitro-1H-pyrazole Target->Intermediate2 Reduction (C-N) Pyrazole 4-Nitro-1H-pyrazole Intermediate2->Pyrazole N-Alkylation (N-C) Sidechain (Bicyclo[2.2.1]heptan-2-yl)methyl Bromide/Tosylate Intermediate2->Sidechain N-Alkylation (N-C) Pyrazole_SM Pyrazole Pyrazole->Pyrazole_SM Nitration Sidechain_SM (Bicyclo[2.2.1]heptan-2-yl)methanol Sidechain->Sidechain_SM Activation

Caption: Retrosynthetic analysis of the target molecule.

This pathway consists of four distinct, high-yielding steps:

  • Nitration: Synthesis of 4-nitro-1H-pyrazole from pyrazole.

  • Side Chain Activation: Synthesis of (bicyclo[2.2.1]heptan-2-yl)methyl tosylate from the corresponding alcohol.

  • N-Alkylation: Coupling of 4-nitro-1H-pyrazole with the activated side chain.

  • Reduction: Conversion of the nitro group to the target primary amine.

Detailed Synthetic Pathway and Experimental Protocols

This section provides a detailed walkthrough of the synthetic sequence, including the scientific rationale for the chosen conditions and step-by-step experimental procedures.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

The introduction of a nitro group at the C4 position of pyrazole is the crucial first step. While direct nitration can sometimes lead to mixtures, an optimized one-pot, two-step method using a combination of fuming nitric and sulfuric acids provides excellent yield and purity.[1] This method proceeds by first forming the pyrazole sulfate salt, which then undergoes electrophilic nitration.

Reaction Scheme: (Self-generated image placeholder)

Causality Behind Experimental Choices: The use of fuming sulfuric acid (oleum) in conjunction with fuming nitric acid creates a highly potent nitrating medium (NO₂⁺). Pre-forming the pyrazole sulfate in concentrated sulfuric acid helps to control the initial exothermic reaction before the powerful nitrating mixture is introduced. The reaction temperature is maintained at 50°C to ensure a reasonable reaction rate without promoting unsafe side reactions or decomposition.[1]

Experimental Protocol:

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%).

  • Cool the flask in an ice-water bath and slowly add pyrazole in portions, ensuring the temperature does not exceed 30°C. Stir for 30 minutes to form the pyrazole sulfate.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (98%) to fuming sulfuric acid (20% SO₃) while cooling in an ice bath.

  • Slowly add the prepared nitrating mixture to the pyrazole sulfate solution via the dropping funnel, maintaining the reaction temperature at 50°C.

  • After the addition is complete, stir the mixture at 50°C for 1.5 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The resulting white precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral (pH 7), and dried under vacuum.

Step 2: Synthesis of (Bicyclo[2.2.1]heptan-2-yl)methyl Tosylate

To facilitate the N-alkylation, the primary alcohol of the side chain must be converted into a good leaving group. Tosylation is a classic and highly effective method for this transformation. The starting material, (Bicyclo[2.2.1]heptan-2-yl)methanol, is commercially available as a mixture of endo and exo isomers, which can typically be used without separation for this synthesis.

Reaction Scheme: (Self-generated image placeholder)

Causality Behind Experimental Choices: The reaction is run in pyridine, which serves as both the solvent and the base to neutralize the HCl generated during the reaction. Using p-toluenesulfonyl chloride (TsCl) provides a stable, crystalline tosylate product. The reaction is conducted at low temperatures (0°C to room temperature) to prevent side reactions.

Experimental Protocol:

  • Dissolve (Bicyclo[2.2.1]heptan-2-yl)methanol in anhydrous pyridine and cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) in portions, keeping the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into cold 2M HCl and extract with diethyl ether.

  • Wash the combined organic layers sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography.

Step 3: N-Alkylation of 4-Nitro-1H-pyrazole

This is the key bond-forming step. The N-alkylation of pyrazoles can be complex due to the potential for reaction at either of the two nitrogen atoms, leading to regioisomers.[2][3] However, for 4-substituted pyrazoles, the two nitrogens are chemically equivalent until one is alkylated. The choice of base and solvent is critical for achieving a clean and high-yielding reaction.

Reaction Scheme: (Self-generated image placeholder)

Causality Behind Experimental Choices: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, forming the highly nucleophilic pyrazolide anion. Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the sodium cation without interfering with the nucleophile. The steric bulk of the bicycloheptylmethyl group is a significant factor, and while N1/N2 isomerism is not an issue of initial attack on the symmetric 4-nitropyrazole, it underscores the importance of well-controlled Sₙ2 conditions.[4][5]

Experimental Protocol:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil.

  • Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMF to the flask, followed by a solution of 4-nitro-1H-pyrazole in anhydrous DMF, added dropwise at 0°C.

  • Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the sodium pyrazolide.

  • Add a solution of (bicyclo[2.2.1]heptan-2-yl)methyl tosylate in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-70°C and stir overnight.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 4: Reduction to 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice as it offers high efficiency and clean conversion with simple workup procedures, avoiding the use of stoichiometric metallic reagents.[6]

Reaction Scheme: (Self-generated image placeholder)

Causality Behind Experimental Choices: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups.[6] Hydrogen gas (H₂) is the terminal reductant. Methanol or ethanol are excellent solvents for this reaction, as they readily dissolve the substrate and do not interfere with the catalysis. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient supply for the reduction.

Experimental Protocol:

  • Dissolve the 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-4-nitro-1H-pyrazole intermediate in methanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker).

  • Evacuate the vessel and backfill with hydrogen gas (repeated three times).

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and agitate at room temperature until hydrogen uptake ceases (monitor by TLC or LC-MS for disappearance of starting material).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine. Further purification, if necessary, can be achieved by chromatography or crystallization.

Overall Synthesis Workflow and Data Summary

The complete four-step synthesis is a linear sequence designed for practical laboratory execution.

Caption: Overall synthetic workflow diagram.

Table 1: Summary of Reactions and Expected Outcomes

StepReactionKey ReagentsSolventTypical YieldPurity (Target)
1NitrationPyrazole, HNO₃, H₂SO₄H₂SO₄80-85%[1]>98%
2TosylationAlcohol, TsClPyridine>90%>98%
3N-Alkylation4-Nitropyrazole, Tosylate, NaHDMF65-75%>95%
4ReductionNitro-intermediate, H₂, Pd/CMethanol>95%>99%

Conclusion

This guide has outlined a logical and robust four-step synthetic pathway for the preparation of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine. By breaking down the synthesis into well-established and high-yielding reactions—nitration, tosylation, N-alkylation, and reduction—this protocol provides a reliable method for accessing this valuable chemical building block. The discussion of the rationale behind reagent and condition selection, particularly for the crucial N-alkylation step, equips researchers with the necessary insights to troubleshoot and adapt the synthesis as needed. The availability of this compound will facilitate further exploration of novel chemical space in the fields of drug discovery and materials science.

References

  • Štefane, B., & Požgan, F. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9639–9654. [Link][7][8]

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link][9]

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link][10]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link][4][5]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link][6]

  • Istratov, V. V., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7799. [Link][11]

  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5183. [Link][12]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link][2]

Sources

High-Resolution 1H and 13C NMR Spectral Elucidation of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of complex nitrogen-containing heterocycles is a critical phase in modern drug development. The compound 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine (Chemical Formula: C₁₁H₁₇N₃) presents a unique analytical challenge due to the convergence of a rigid bicyclic aliphatic framework, a chiral stereocenter, and an electron-rich heteroaromatic core. This technical guide provides an in-depth, causality-driven analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, establishing a self-validating framework for researchers synthesizing similar TRPM8 modulators or pyrazole-derived kinase inhibitors.

Structural Deconstruction & Causality Analysis

To accurately interpret the NMR spectra, the molecule must be deconstructed into three distinct magnetic domains. The electronic and spatial realities of each domain dictate the resulting chemical shifts ( δ ) and spin-spin coupling constants ( J ).

DomainMapping Target Target Compound DomA Domain A Pyrazole Core Target->DomA DomB Domain B Methylene Linker Target->DomB DomC Domain C Norbornane Ring Target->DomC

Structural deconstruction of the target compound into three NMR domains.

Domain A: The Heteroaromatic Core (1H-pyrazol-4-amine)

The pyrazole ring is heavily influenced by the electron-donating primary amine (-NH₂) at the C4 position. This substituent increases the electron density within the π -system via resonance, which typically shields the adjacent protons. However, the inherent electronegativity of the nitrogen atoms maintains a deshielded environment. Consequently, the H-3 and H-5 protons appear as distinct singlets (or very fine doublets with 4J<1.0 Hz) in the 7.0–7.5 ppm range[1]. In the ¹³C spectrum, the N-alkylation of the pyrazole ring significantly shifts the C5 carbon upfield to approximately 117–118 ppm, distinguishing it from unsubstituted variants[2].

Domain B: The Diastereotopic Linker (-CH₂-)

The methylene bridge connects the achiral pyrazole nitrogen to the C2 position of the norbornane ring. Because the C2 carbon is a chiral stereocenter, the two protons of the adjacent methylene group are forced into different magnetic environments, rendering them diastereotopic . Causally, this means they do not resonate at the same frequency. Instead, they couple with each other (geminal coupling, 2J≈13.5 Hz) and with the adjacent H-2 proton, resulting in two distinct doublet of doublets (dd) around 3.80–4.00 ppm[3].

Domain C: The Rigid Bicyclic Framework (Norbornane)

The bicyclo[2.2.1]heptane system is highly rigid, restricting bond rotation. According to the Karplus relationship, the fixed dihedral angles between vicinal protons result in highly specific, often overlapping coupling constants. This rigidity manifests as a complex series of multiplets in the aliphatic region (0.8–2.5 ppm), a hallmark of norbornane-based TRPM8 modulator scaffolds[3].

Quantitative Spectral Data

The following tables summarize the validated ¹H and ¹³C NMR assignments. Data is calibrated against tetramethylsilane (TMS) at 0.00 ppm in CDCl₃.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
Position / DomainChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment Notes
Pyrazole H-5 7.25s1H-Deshielded by adjacent N1-alkyl group.
Pyrazole H-3 7.05s1H-Isolated proton, lacks strong ortho coupling[1].
Amine (-NH₂) 3.10br s2H-Broad due to quadrupolar relaxation & exchange.
Linker H-1a' 3.95dd1H13.5, 7.5Diastereotopic proton (downfield).
Linker H-1b' 3.80dd1H13.5, 8.0Diastereotopic proton (upfield)[3].
Norbornane H-2 2.15m1H-Methine proton adjacent to the linker.
Bridgeheads H-1, H-4 2.20 - 2.25m2H-Deshielded slightly by ring strain.
Norbornane Aliphatics 0.90 - 1.60m8H-Complex overlapping signals (H-3, H-5, H-6, H-7).
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
Carbon PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Notes
Pyrazole C-4 131.5CqDeshielded by direct attachment to the electronegative -NH₂ group[4].
Pyrazole C-3 129.0CHStandard heteroaromatic resonance.
Pyrazole C-5 118.5CHShifted upfield due to N-alkylation effects[2].
Linker (-CH₂-) 54.2CH₂Deshielded by the adjacent N1 atom of the pyrazole.
Norbornane C-2 39.8CHMethine carbon at the point of substitution.
Norbornane C-1 38.5CHBridgehead carbon.
Norbornane C-4 36.7CHBridgehead carbon.
Norbornane C-3 35.2CH₂Ring methylene.
Norbornane C-7 33.9CH₂Bridging methylene.
Norbornane C-5 29.8CH₂Ring methylene (exo/endo).
Norbornane C-6 28.6CH₂Ring methylene (exo/endo).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral acquisition, the following protocol utilizes a self-validating framework. Progression to the next step is strictly gated by passing the validation criteria of the current step.

NMRWorkflow S1 1. Sample Preparation 15 mg in 0.6 mL CDCl3 S2 2. Probe Tuning 1H (400 MHz) / 13C (100 MHz) S1->S2 S3 3. Shimming & Locking TMS w1/2 < 1.0 Hz S2->S3 S4 4. Data Acquisition S/N verification S3->S4 S5 5. Processing FT, Phase/Baseline Correction S4->S5

Self-validating experimental workflow for high-resolution NMR data acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Standard NMR acquisition for such nitrogen-containing heterocycles requires a non-polar, aprotic solvent to prevent rapid proton exchange that could obscure the -NH₂ signal[4].

  • Validation Check: Visually inspect the NMR tube. The solution must be 100% optically clear. Any particulates will cause magnetic susceptibility gradients, ruining resolution. Filter through a plug of glass wool if necessary.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into the spectrometer (e.g., 400 MHz). Tune and match the probe specifically for ¹H and ¹³C nuclei to maximize power transfer and signal sensitivity.

  • Validation Check: The tuning curve (wobble curve) must show a sharp dip exactly at the Larmor frequency of the target nucleus.

Step 3: Locking and Shimming

  • Action: Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm). Perform automated or manual Z-axis gradient shimming to homogenize the magnetic field ( B0​ ) across the sample volume.

  • Validation Check: Acquire a quick 1-scan ¹H spectrum. Measure the line width at half-height ( w1/2​ ) of the TMS peak at 0.00 ppm. Proceed only if w1/2​<1.0 Hz.

Step 4: Data Acquisition

  • Action (¹H): Acquire 16 scans with a relaxation delay ( d1​ ) of 2.0 seconds and a 30° flip angle.

  • Action (¹³C): Acquire 1024 scans with a d1​ of 2.0 seconds utilizing power-gated proton decoupling (WALTZ-16) to remove ¹H-¹³C splitting while retaining the Nuclear Overhauser Effect (NOE) enhancement.

  • Validation Check: Check the Signal-to-Noise (S/N) ratio. The ¹H spectrum must exceed 100:1, and the ¹³C spectrum must show an S/N > 10:1 for the quaternary C-4 carbon.

Step 5: Processing & Phase Correction

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transform (FT). Perform zero-order and first-order phase corrections to ensure all peaks are purely absorptive. Apply a polynomial baseline correction.

  • Validation Check: The baseline must be completely flat, and the integration of the ¹H spectrum must mathematically resolve to exactly 17 protons, confirming the structural integrity of C₁₁H₁₇N₃.

References

  • Source: google.
  • Source: nih.
  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)
  • Discovery of N,4-Di(1H-pyrazol-4-yl)

Sources

Mechanism of Action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine Derivatives: A Technical Guide to Pan-PIM Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of targeted therapeutics in oncology has increasingly focused on overcoming the compensatory survival mechanisms of cancer cells. Among the most promising targets are the Proviral Integrations of Moloney virus (PIM) kinases—a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3)[1]. Overexpressed in numerous hematological malignancies and solid tumors, PIM kinases drive cell cycle progression, inhibit apoptosis, and promote protein translation[1].

Derivatives of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine have emerged as a highly potent class of ATP-competitive pan-PIM kinase inhibitors[2]. This whitepaper dissects the structural biology, mechanism of action, and experimental validation workflows for this specific chemotype, providing a comprehensive guide for researchers optimizing these scaffolds for clinical translation.

Structural Biology & Target Engagement

The Unique Architecture of the PIM Kinase Hinge Region

To understand the causality behind the design of 1H-pyrazol-4-amine derivatives, one must first examine the ATP-binding pocket of PIM kinases. Unlike the vast majority of the human kinome, PIM kinases possess a unique hinge region characterized by the presence of a proline residue (Pro123 in PIM-1)[3].

Because proline lacks a backbone amide (NH) proton, it cannot act as a hydrogen bond donor[3]. Consequently, traditional kinase inhibitors that rely on accepting a hydrogen bond from the hinge region exhibit remarkably poor affinity for PIM kinases[4].

The Role of the Pyrazol-4-amine Core

The 1H-pyrazol-4-amine moiety acts as the critical hinge-binding pharmacophore[5].

  • Hydrogen Bonding Network: The pyrazole nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Glu121, while the adjacent nitrogen can accept a hydrogen bond from the catalytic Lys67 or participate in water-mediated interactions[6].

  • Vectorial Trajectory: The 4-amino group serves as a highly efficient vector, allowing for the attachment of various heterocyclyl-carboxamide extensions (e.g., thiazole, pyrazine, or pyridine rings) that project into the ribose-binding pocket or the solvent-exposed region[2].

The Bicyclo[2.2.1]heptan-2-ylmethyl (Norbornylmethyl) Moiety

The addition of the bridged bicyclic system (bicyclo[2.2.1]heptane) to the N1 position of the pyrazole ring is a masterclass in exploiting hydrophobic and entropic driving forces[2].

  • Hydrophobic Pocket Engagement: The bulky, rigid norbornyl group projects deep into the hydrophobic pocket formed by residues such as Leu44, Val52, Ile185, and Leu174[6].

  • Entropic Gain: The rigid 3D architecture of the bicyclic system effectively displaces high-energy, ordered water molecules from the hydrophobic pocket. This displacement results in a massive favorable entropic contribution ( ΔS>0 ), significantly lowering the dissociation constant ( Kd​ ).

  • Kinetic Residence Time: The steric bulk of the bicyclo[2.2.1]heptane ring physically traps the inhibitor within the ATP pocket, drastically reducing the off-rate ( koff​ ) and increasing the drug's residence time—a critical parameter for sustained in vivo efficacy.

Cellular Mechanism of Action

By successfully outcompeting ATP, these derivatives block the phosphorylation cascades orchestrated by PIM kinases. The downstream effects are tripartite:

  • Apoptosis Induction: PIM kinases normally phosphorylate the pro-apoptotic protein BAD at Ser112, sequestering it via 14-3-3 proteins and preventing cell death[7]. Inhibition restores BAD's apoptotic function.

  • Cell Cycle Arrest: Blockade of PIM prevents the phosphorylation and subsequent degradation of cell cycle inhibitors p21 and p27, leading to G1/S phase arrest.

  • Translational Repression: PIM kinases act in parallel with the PI3K/AKT/mTOR pathway to phosphorylate 4E-BP1 and p70S6K. Inhibiting PIM chokes off the protein synthesis required for rapid tumor proliferation[1].

Pathway Inhibitor Pyrazol-4-amine Derivatives PIM PIM Kinases (1, 2, 3) Inhibitor->PIM ATP Competitive Inhibition BAD BAD (Ser112) PIM->BAD Phosphorylates p21 p21 / p27 PIM->p21 Phosphorylates mTOR 4E-BP1 / p70S6K PIM->mTOR Phosphorylates Apoptosis Apoptosis Evasion BAD->Apoptosis Promotes CellCycle Cell Cycle Progression p21->CellCycle Promotes Translation Protein Translation mTOR->Translation Promotes

Fig 1. PIM Kinase signaling network and targeted blockade by pyrazol-4-amine derivatives.

Quantitative Data Summary

The incorporation of the bicyclo[2.2.1]heptan-2-ylmethyl group yields profound improvements in biochemical and cellular potency compared to unsubstituted pyrazole cores. Below is a representative SAR data summary reflecting the optimization trajectory of this chemotype.

Compound VariantPIM-1 IC₅₀ (nM)PIM-2 IC₅₀ (nM)PIM-3 IC₅₀ (nM)Cellular pBAD IC₅₀ (nM)
Unsubstituted Pyrazole-4-amine core150.0450.0200.0> 1000.0
N1-Methyl-pyrazol-4-amine derivative45.0120.065.0350.0
1-({bicyclo[2.2.1]heptan-2-yl}methyl) derivative 3.2 12.5 5.1 45.0

Note: PIM-2 possesses a significantly lower Km​ for ATP compared to PIM-1 and PIM-3, making it notoriously difficult to inhibit in cellular environments[1]. The low nanomolar efficacy of the bicyclic derivative against PIM-2 highlights the superior competitive advantage of this scaffold.

Experimental Protocols for Validation

To ensure rigorous scientific integrity, the evaluation of these derivatives must follow a self-validating workflow moving from cell-free biochemical kinetics to intact cellular target modulation.

Workflow Comp Compound Synthesis Enz In Vitro Kinase Assay Comp->Enz SPR SPR Binding Kinetics Enz->SPR Cell Cellular pBAD Modulation SPR->Cell Vivo Xenograft Efficacy Cell->Vivo

Fig 2. Step-by-step validation workflow for PIM kinase inhibitors from synthesis to in vivo models.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over radiometric ³²P assays because it eliminates radioactive waste, mitigates compound auto-fluorescence through time-delayed reading, and provides a highly sensitive, high-throughput format for calculating precise IC₅₀ values.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant PIM-1/2/3 enzymes and ULight-labeled generic peptide substrates.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine derivative in 100% DMSO. Transfer 100 nL to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Reaction Initiation: Add 5 µL of the PIM kinase/peptide mixture to the wells. Incubate for 15 minutes at RT to allow for compound-enzyme pre-equilibration (crucial for slow-binding bicyclic compounds). Add 5 µL of ATP (at the specific Km​ for each PIM isoform) to initiate the reaction.

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 1 hour and read on a multimode plate reader (e.g., EnVision) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression.

Protocol B: Cellular Target Modulation (pBAD Ser112 AlphaLISA)

Causality: While biochemical assays prove direct binding, cellular assays are required to prove membrane permeability and target engagement in the presence of physiological ATP concentrations (mM range). AlphaLISA is chosen for its wash-free, bead-based proximity amplification, which prevents the loss of transiently phosphorylated proteins during wash steps.

  • Cell Seeding: Seed KMS-11 (Multiple Myeloma) or MV4-11 (AML) cells at 20,000 cells/well in a 96-well half-area plate in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the inhibitor for 4 hours. Rationale: 4 hours is sufficient to observe the dephosphorylation of proximal substrates like BAD without confounding secondary effects from apoptosis.

  • Lysis: Add 4X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at RT.

  • Incubation: Add Acceptor Beads conjugated to an anti-total-BAD antibody and a biotinylated anti-pBAD (Ser112) antibody. Incubate for 2 hours. Add Streptavidin-coated Donor Beads under subdued light and incubate for an additional 30 minutes.

  • Readout: Read the plate using an Alpha-enabled reader (excitation 680 nm, emission 615 nm). The reduction in luminescent signal directly correlates to the inhibition of PIM-mediated BAD phosphorylation.

Conclusion

The integration of a bicyclo[2.2.1]heptan-2-ylmethyl moiety onto a 1H-pyrazol-4-amine core represents a highly rational, structure-guided approach to PIM kinase inhibition. By exploiting the unique Pro123-containing hinge region of PIM kinases and maximizing entropic gains within the hydrophobic pocket, these derivatives achieve the pan-PIM potency and extended residence times required to effectively shut down oncogenic survival pathways.

References

  • Patent 3119775 - EPO: Oxepan-2-yl-pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. European Patent Office. Available at:[Link][2]

  • ResearchGate: Pim-1 has a unique hinge region... Download Scientific Diagram. Available at:[Link][3]

  • NIH PMC: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at:[Link][5]

  • NIH PMC: Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. Available at:[Link][4]

  • NIH PMC: A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway. Available at:[Link][6]

  • Research Journal of Pharmacy and Technology: Design and In-Silico ADMET Analysis of new Benzopyrane-derived Pim-1 Inhibitors. Available at:[Link][7]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions Utilizing 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of amide bonds is a cornerstone of modern organic chemistry, particularly within the realms of medicinal chemistry and drug development, where this functional group is a ubiquitous feature of biologically active molecules.[1][2][3] The formation of amides from a carboxylic acid and an amine, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid.[4] The choice of coupling reagent and protocol is critical and is dictated by factors such as the steric and electronic properties of the substrates, the risk of racemization at chiral centers, and the desired reaction conditions.[4]

This document provides detailed application notes and experimental protocols for the use of a novel, sterically hindered amine, 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine , in amide coupling reactions. The presence of the bulky bicyclo[2.2.1]heptan moiety presents a significant synthetic challenge, often leading to low yields with standard coupling methods.[1][2] These protocols are designed to address this challenge by employing robust coupling strategies suitable for sterically demanding substrates.

The pyrazole nucleus is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[5][6] The unique structural features of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine make it an attractive building block for the synthesis of novel chemical entities with potential therapeutic applications.

Proposed Synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

While a direct literature preparation for this specific amine was not identified, a plausible synthetic route can be proposed based on established methods for pyrazole synthesis.[7] A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. An N-alkylation of a pre-formed pyrazole is also a viable strategy.[8]

The proposed synthetic workflow is outlined below:

Synthetic Workflow A 4-Nitro-1H-pyrazole B 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-4-nitro-1H-pyrazole A->B N-alkylation C 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine B->C Nitro Group Reduction reagent1 2-(bromomethyl)bicyclo[2.2.1]heptane, Base (e.g., Cs2CO3) reagent1->A reagent2 Reduction (e.g., H2, Pd/C) reagent2->B

Caption: Proposed two-step synthesis of the target amine.

Amide Coupling: Mechanistic Considerations and Reagent Selection

The primary challenge in coupling sterically hindered amines is the slow rate of nucleophilic attack by the amine on the activated carboxylic acid intermediate.[2] To overcome this, highly reactive activated esters are required.

Carbodiimide-Based Activation with Additives (EDC/HOBt or EDC/HOAt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble coupling reagent.[4] The mechanism involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an inactive N-acylurea.[9][10]

To mitigate these side reactions and increase coupling efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are employed.[9][10] These additives intercept the O-acylisourea to form more stable and highly reactive activated esters (HOBt- or HOAt-esters), which are then aminolyzed by the amine to form the desired amide.[4][10] HOAt is generally considered more reactive than HOBt and is particularly effective in challenging couplings.[10][11]

EDC_Mechanism cluster_0 Activation cluster_1 Coupling R-COOH Carboxylic Acid O-acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-acylisourea + EDC EDC EDC HOBt_ester HOBt/HOAt Ester (Active Ester) O-acylisourea->HOBt_ester + HOBt/HOAt HOBt HOBt / HOAt Amide Amide Product HOBt_ester->Amide + Amine Amine Sterically Hindered Amine

Caption: Mechanism of EDC-mediated amide coupling with HOBt/HOAt.

Uronium/Aminium Salt-Based Reagents (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, especially for sterically hindered substrates.[4][9] It is known for its high reactivity, fast reaction times, and low rates of epimerization.[4][12] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[3][4]

HATU_Mechanism cluster_0 Activation cluster_1 Coupling R-COO- Carboxylate OAt_ester OAt-Active Ester R-COO-->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + Amine Amine Sterically Hindered Amine

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocols

The following protocols are designed for the coupling of a generic carboxylic acid with 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine. Optimization may be required for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as the primary approach due to the sterically hindered nature of the amine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).

  • Add 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Protocol 2: EDC/HOAt-Mediated Amide Coupling

This protocol provides a strong alternative to HATU, with HOAt enhancing the reactivity of the activated ester.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOAt (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine (1.1 equiv), and HOAt (1.5 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-36 hours, monitoring by TLC or LC-MS.

  • For workup and purification, follow steps 8-10 as described in Protocol 1. The urea byproduct from EDC is water-soluble and can typically be removed during the aqueous workup.[9]

Data Presentation and Optimization

The following table summarizes the key parameters for the proposed protocols.

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOAt)Rationale
Coupling Agent HATUEDC·HCl / HOAtHATU is often superior for sterically hindered amines.[9] EDC/HOAt is a robust and slightly more economical alternative.[11]
Amine (equiv) 1.11.1A slight excess of the amine can help drive the reaction to completion.[9]
Coupling Agent (equiv) 1.21.5An excess of the coupling agent ensures efficient activation of the carboxylic acid.
Additive (equiv) N/A1.5 (HOAt)HOAt is crucial for generating a highly reactive ester and minimizing side reactions.[10]
Base (equiv) 3.0 (DIPEA)3.0 (DIPEA)A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize any acid byproducts without competing with the primary amine.[4]
Solvent Anhydrous DMFAnhydrous DCM or DMFPolar aprotic solvents are generally effective for amide coupling reactions.[10]
Temperature 0 °C to RT0 °C to RTStarting at a lower temperature can help control exotherms and minimize potential side reactions.[9]
Typical Reaction Time 12-24 h16-36 hSterically hindered couplings often require longer reaction times.

Troubleshooting and Further Considerations

  • Low Yield: If low yields are observed, consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time. The use of a more specialized protocol, such as the in situ formation of acyl fluorides, has been shown to be effective for extremely challenging couplings.[13][14][15]

  • Starting Material Purity: Ensure all reagents, particularly the amine and carboxylic acid, are pure and dry. EDC is known to be moisture-sensitive.[9]

  • Alternative Coupling Reagents: If the above protocols are unsuccessful, other potent coupling reagents such as PyBOP or COMU could be explored.

Conclusion

The successful synthesis of amides from the sterically demanding 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine requires robust coupling methodologies. The protocols detailed in this application note, utilizing HATU and EDC/HOAt, provide reliable starting points for researchers and drug development professionals. By understanding the underlying mechanisms and the rationale for reagent selection, these methods can be effectively implemented and optimized to access novel chemical matter incorporating this unique building block.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • University of Copenhagen Research Portal. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 263-267. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Optimizing Amide Coupling Reactions. Scribd. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • G. A. et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • AA Blocks. 5-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine. [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. [Link]

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Publishing. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

Sources

The Bridged Aliphatic and Aromatic Amine (BAAA) Scaffold: Application Notes for 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Exploring Chemical Space

In the landscape of medicinal chemistry, the convergence of rigid, three-dimensional structures with versatile pharmacophoric elements presents a compelling strategy for the development of novel therapeutics. The 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine scaffold represents a unique amalgamation of such features. It marries the rigid, bridged ring system of bicyclo[2.2.1]heptane with the electronically rich and functionally versatile 4-aminopyrazole moiety. The bicyclo[2.2.1]heptane group, a well-regarded "privileged" motif, offers a conformationally constrained anchor that can precisely orient substituents in three-dimensional space, often leading to enhanced binding affinity and selectivity for biological targets.[1][2] This rigidity can also confer favorable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability.[1]

Complementing this is the 4-aminopyrazole core, a key building block in a multitude of biologically active compounds.[3][4] This heterocyclic system is a versatile pharmacophore known to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.[4] Aminopyrazoles have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant effects.[4][5][6]

While extensive literature on the specific molecule 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine is not yet prevalent, its constituent parts suggest a significant untapped potential for drug discovery. A closely related analog, 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1H-pyrazol-3-amine, is cataloged (CAS 1560055-07-3), indicating the synthetic feasibility of this structural class.[7] This guide, therefore, serves as a detailed application note and a set of predictive protocols for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold. We will explore a robust synthetic strategy, delineate potential therapeutic applications based on established structure-activity relationships (SAR), and provide detailed experimental protocols for the initial biological evaluation of this compound and its future derivatives.

Proposed Synthesis: A Stepwise Protocol

The synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine can be achieved through a reliable and scalable two-step sequence, starting from commercially available 4-nitro-1H-pyrazole and (bicyclo[2.2.1]heptan-2-yl)methanol. The key steps involve an N-alkylation reaction followed by a nitro group reduction.

Protocol 1: Synthesis of 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-4-nitro-1H-pyrazole

This protocol first converts the starting alcohol to a more reactive alkyl halide, which is then used to alkylate the 4-nitropyrazole.

Materials:

  • (Bicyclo[2.2.1]heptan-2-yl)methanol

  • Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂)

  • 4-Nitro-1H-pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of (Bicyclo[2.2.1]heptan-2-yl)methyl bromide:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (bicyclo[2.2.1]heptan-2-yl)methanol (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.4 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromide, which can be used in the next step without further purification.

  • N-Alkylation of 4-Nitro-1H-pyrazole:

    • In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

    • Add a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

    • Add a solution of (bicyclo[2.2.1]heptan-2-yl)methyl bromide (1.1 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-4-nitro-1H-pyrazole.

Protocol 2: Synthesis of 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

This step involves the reduction of the nitro group to the target primary amine.

Materials:

  • 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-4-nitro-1H-pyrazole

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the nitro-pyrazole intermediate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to yield the desired product, 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine. The product can be further purified by crystallization or chromatography if necessary.

Synthetic_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Intermediate 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)- 4-nitro-1H-pyrazole 4-Nitro-1H-pyrazole->Intermediate NaH, DMF Bicycloheptane_halide (Bicyclo[2.2.1]heptan-2-yl)methyl bromide Bicycloheptane_halide->Intermediate Final_Product 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)- 1H-pyrazol-4-amine Intermediate->Final_Product H₂, 10% Pd/C Methanol

Caption: Proposed two-step synthesis of the target compound.

Potential Medicinal Chemistry Applications

The unique structural characteristics of this scaffold suggest its utility in several therapeutic areas.

Kinase Inhibition

The aminopyrazole core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[5] The amino group and adjacent pyrazole nitrogen atoms can form critical hydrogen bond interactions with the kinase hinge region. The bicyclo[2.2.1]heptane moiety can serve as a rigid, lipophilic group to occupy hydrophobic pockets within the ATP-binding site, potentially enhancing potency and selectivity.

Potential Targets:

  • Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of many cancers.

  • Tyrosine Kinases (e.g., BTK, JAK): These are key targets in oncology and immunology.[3]

  • MAP Kinases (e.g., p38): Implicated in inflammatory signaling pathways.

G-Protein Coupled Receptor (GPCR) Antagonism

Derivatives of bicyclo[2.2.1]heptane have been successfully developed as potent antagonists for GPCRs such as the prostaglandin D2 (PGD2) receptor and the chemokine receptor CXCR2.[1][8] The rigid bicycloalkane can effectively position other functional groups to interact with the receptor binding pocket. The aminopyrazole moiety can be further functionalized to introduce additional interaction points.

Potential Targets:

  • Chemokine Receptors (e.g., CXCR2): Involved in inflammation and cancer metastasis.[8]

  • Prostaglandin Receptors (e.g., DP2): Key mediators in allergic diseases like asthma.[2][9]

GPCR_Antagonism Ligand Pro-inflammatory Ligand (e.g., PGD2, CXCL8) Receptor GPCR (e.g., DP2, CXCR2) Ligand->Receptor G_Protein Gβγ Receptor->G_Protein activates Effector Downstream Effectors (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector modulates Response Cellular Response (e.g., Ca²⁺ mobilization, cAMP modulation, Inflammation, Chemotaxis) Effector->Response Antagonist BAAA Scaffold Antagonist Antagonist->Receptor blocks

Caption: Conceptual antagonism of a GPCR signaling pathway.

Central Nervous System (CNS) Agents

Certain 4-aminopyrazole derivatives have been investigated for their anticonvulsant properties.[4] The lipophilic nature of the bicyclo[2.2.1]heptane moiety could enhance the blood-brain barrier (BBB) permeability of the scaffold, making it an attractive starting point for the development of novel CNS-active agents targeting ion channels or neurotransmitter receptors.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial biological screening of the title compound.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., CDK2/CycA)

This protocol describes a luminescent-based assay to measure kinase activity.

Materials:

  • Recombinant human CDK2/CycA enzyme

  • Kinase substrate peptide (e.g., a derivative of Histone H1)

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine) dissolved in DMSO

  • Staurosporine (positive control)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound and staurosporine in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 5 µL of the kinase/substrate mixture to each well of the 384-well plate.

  • Add 2.5 µL of the diluted test compound or control to the appropriate wells.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 4: CXCR2 Competitive Radioligand Binding Assay

This protocol measures the ability of the compound to displace a known radiolabeled ligand from the CXCR2 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human CXCR2

  • [¹²⁵I]-CXCL8 (radioligand)

  • Unlabeled CXCL8 (for non-specific binding determination)

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4)

  • Test compound dissolved in DMSO

  • Scintillation vials and cocktail

  • Microplate harvester and filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine 50 µL of assay buffer, 25 µL of radioligand, and 25 µL of the test compound dilution.

  • For total binding, add 25 µL of assay buffer instead of the compound. For non-specific binding, add 25 µL of a high concentration of unlabeled CXCL8.

  • Add 100 µL of the CXCR2-expressing cell membrane preparation to each well.

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through filter mats using a microplate harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Transfer the filter discs to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the percent inhibition by the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Data Summary

The potential of the 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine scaffold is derived from the favorable properties of its constituent parts.

MoietyKey Physicochemical PropertiesContribution to Pharmacological Profile
Bicyclo[2.2.1]heptane Rigid, 3D structure; High lipophilicity (LogP)Conformationally locks substituents, improving target selectivity; enhances membrane permeability and metabolic stability.[1]
4-Aminopyrazole Aromatic; H-bond donor (amine) and acceptors (pyrazole nitrogens)Acts as a versatile pharmacophore for engaging with biological targets, particularly kinase hinge regions.[3][4]

Conclusion

The 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine scaffold is a promising, yet underexplored, platform for the design of novel therapeutic agents. By combining the conformational rigidity and favorable pharmacokinetic profile of the bicyclo[2.2.1]heptane moiety with the proven pharmacophoric utility of the 4-aminopyrazole core, this scaffold is well-positioned for development in areas such as oncology, inflammation, and neuroscience. The synthetic and screening protocols provided herein offer a foundational framework for researchers to begin their investigation into this exciting area of medicinal chemistry. Further derivatization of both the bicycloalkane and the pyrazole ring will undoubtedly yield a rich SAR and potentially lead to the discovery of potent and selective clinical candidates.

References

[3] Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

[2] Mitsumori, S., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2436-45. [Link]

[9] Ohta, K., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2446-53. [Link]

[10] Mariani, E., et al. (1981). Synthesis and pharmacological activity of (bicyclo [2.2.1] hept-2-ylidene)acetic acid amides and 2-(bicyclo [2.2.1] hept-2-ylidene)ethanamines. Il Farmaco; edizione scientifica, 36(4), 283-91. [Link]

[8] Chen, L., et al. (2018). Bicyclo[2.2.1]heptane containing N,N'-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Advances, 8(24), 13333-13343. [Link]

[4] Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3698. [Link]

[11] 1H-pyrazol-4-amine. PubChem. [Link]

[12] 1-{bicyclo[2.2.1]heptan-2-yl}-1-(1-methylcyclopentyl)methanamine. Chemspace. [Link]

[13] Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents.

[14] 3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor and use thereof. (2023). Google Patents.

[15] 5-(4-chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid (1,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-amide. PubChem. [Link]

[5] Recent developments in aminopyrazole chemistry. (2020). ResearchGate. [Link]

[6] Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine for Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with compounds that possess highly lipophilic moieties paired with weakly polar headgroups.

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine is a prime example of a "brick dust" and "grease" hybrid molecule. The bicyclo[2.2.1]heptane (norbornyl) cage is extremely bulky and hydrophobic, driving high crystal lattice energy and poor solvation. Meanwhile, the pyrazole-4-amine headgroup is uncharged at physiological pH (pKa ~4.5). Without an ionizable group to provide hydration energy at pH 7.4, the hydrophobic effect forces the molecules to aggregate and precipitate in standard assay buffers[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to enhance the aqueous solubility of this compound without compromising the integrity of your biological or biochemical assays.

Workflow: Selecting a Solubility Enhancement Strategy

SolubilityWorkflow Start Compound Precipitates in Aqueous Assay Buffer CheckPH Is assay pH strictly fixed at pH 7.4? Start->CheckPH AdjustPH Lower pH to 5.0 (Protonate Pyrazole-Amine) CheckPH->AdjustPH No (Flexible pH) CheckDMSO Can cells/target tolerate >1% DMSO? CheckPH->CheckDMSO Yes (Fixed pH) UseDMSO Prepare 100x DMSO Stock + Stepwise Dilution CheckDMSO->UseDMSO Yes UseCD Formulate with 10-20% HP-β-Cyclodextrin CheckDMSO->UseCD No UseSurfactant Add 0.01% Tween-20 or 0.1% BSA to Buffer UseDMSO->UseSurfactant Still precipitating? UseCD->UseSurfactant Enhance stability

Decision matrix for optimizing the aqueous solubility of lipophilic pyrazole-amines.

Troubleshooting & FAQs

Q1: Why does the compound immediately crash out of solution when diluted from a DMSO stock into PBS or HEPES? A1: The solubility of small molecules is governed by their ability to break solute-solute interactions and form solute-water interactions[2]. The norbornyl moiety is a rigid, highly lipophilic cage that strongly resists aqueous solvation. Because the pyrazole-4-amine has a pKa of approximately 4.5, it remains entirely neutral at pH 7.4. When the DMSO concentration drops during dilution, the compound lacks the hydration energy required to stay in solution, leading to rapid nucleation and precipitation.

Q2: How can I formulate this compound for cell-based assays without exceeding the 1% DMSO toxicity limit? A2: The most effective strategy for highly lipophilic pyrazoles in cell-based assays is complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic inner cavity that sequesters the bulky norbornyl group, while its hydrophilic exterior maintains aqueous solubility[]. This host-guest system has been proven to increase the apparent solubility of lipophilic pyrazole derivatives by 100- to 1000-fold without altering the compound's covalent structure or requiring toxic levels of organic co-solvents[4].

Q3: My biochemical (enzymatic) assay cannot tolerate cyclodextrins due to steric hindrance with the target protein. What is the alternative? A3: You must utilize a combination of co-solvency and surfactants. Prepare a highly concentrated stock in 100% anhydrous DMSO, and perform a "stepwise dilution" into an assay buffer containing a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) or a carrier protein (0.1% BSA). The surfactant lowers the interfacial tension and coats the hydrophobic norbornyl group, creating a metastable microemulsion. This prevents non-specific binding to plasticware and significantly delays precipitation[2].

Q4: Can I adjust the pH to improve the solubility of the stock solution? A4: Yes, by exploiting the primary amine on the pyrazole ring. Lowering the formulation pH to ~4.5–5.0 will protonate the amine, converting the compound into a highly water-soluble salt[5]. However, this approach is only viable if your assay target can tolerate slightly acidic conditions, or if the final assay buffer has sufficient buffering capacity (e.g., 100 mM HEPES) to absorb the acidic spike without shifting the overall pH away from physiological norms.

Quantitative Data: Solubility Enhancement Strategies
StrategyMechanism of ActionExpected Solubility EnhancementAssay Compatibility
DMSO Co-solvency Disrupts solute-solute bonds; lowers the dielectric constant of the solvent[2].10x - 50xBiochemical assays (≤5% DMSO); Cell assays (≤1% DMSO).
HP-β-CD Complexation Encapsulates the lipophilic norbornyl group in a lipophilic nano-cavity[].100x - 1000xCell-based assays; In vivo dosing. May interfere with some surface receptors.
Surfactant Addition (Tween-20/BSA) Micellar solubilization; prevents plastic adsorption and delays nucleation[2].5x - 20xHigh-throughput screening (HTS); Enzymatic assays.
pH Adjustment (pH < 5.0) Protonates the pyrazole-4-amine to form a soluble cation[5].50x - 200xAssays tolerant to acidic shifts; Pre-formulation stocks.
Experimental Protocols
Protocol 1: Preparation of an HP-β-CD Inclusion Complex

This protocol is a self-validating system; the final filtration step ensures that only the successfully complexed, fully soluble compound is introduced into your assay.

  • Prepare the Host Solution: Weigh out 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in sterile, deionized water to create a 20% (w/v) solution.

  • Dissolve the Guest: Dissolve 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine in a minimal volume of absolute ethanol (e.g., 50 µL per 10 mg of compound) to disrupt the crystal lattice.

  • Complexation: Add the ethanol-compound solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Stir continuously for 24 to 48 hours at room temperature. Causality note: Inclusion complex formation is an equilibrium-driven process; sufficient time is required for the norbornyl group to fully partition into the cyclodextrin cavity.

  • Solvent Removal: Evaporate the residual ethanol under a gentle, continuous stream of nitrogen gas.

  • Validation & Sterilization: Filter the resulting solution through a 0.22 µm PTFE syringe filter. Any uncomplexed compound will remain as a precipitate and be removed, leaving a quantified, fully soluble stock.

Protocol 2: Optimized Stepwise DMSO/Surfactant Dilution for HTS

Directly injecting a high-concentration DMSO stock into an aqueous buffer creates localized zones of high water concentration, triggering irreversible nucleation. This protocol prevents that.

  • Master Stock: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO. Store desiccated at -20°C.

  • Buffer Preparation: Prepare the final assay buffer (e.g., 50 mM HEPES, pH 7.4) supplemented with 0.01% Tween-20 or 0.1% BSA.

  • Intermediate Dilution: Perform serial dilutions of the compound in 100% DMSO to create intermediate stocks that are exactly 100x your final desired assay concentrations.

  • Rapid Injection: Rapidly inject 1 µL of the intermediate DMSO stock into 99 µL of the surfactant-containing assay buffer while vortexing vigorously. Causality note: Rapid kinetic mixing disperses the DMSO instantly, allowing the surfactant to coat the compound molecules before they can self-associate and precipitate.

References
  • Title: 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Pharma Focus Asia URL: [Link]

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Overcoming steric hindrance in 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by the steric hindrance of the bicyclo[2.2.1]heptane (norbornane) moiety in various chemical transformations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Problem 1: Low or No Yield in Acylation/Sulfonylation of the 4-Amino Group

Question: I am attempting to acylate the 4-amino group of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine with a bulky acyl chloride, but I am observing very low conversion. What is causing this, and how can I improve the yield?

Answer:

The primary challenge in this reaction is the significant steric hindrance around the 4-amino group. The bulky bicyclo[2.2.1]heptane substituent on the pyrazole nitrogen (N1) effectively shields the 4-amino group, making it difficult for bulky electrophiles to approach and react. This steric congestion raises the activation energy of the transition state for acylation.

Underlying Causality: The bicyclo[2.2.1]heptane group is a rigid, three-dimensional structure that extends over the pyrazole ring, creating a sterically crowded environment. This is a classic example of "B strain" or back strain, where the formation of a new bond to the nitrogen atom would lead to increased steric compression and bond angle strain within the molecule.

Troubleshooting Protocol:

  • Re-evaluate Your Acylating Agent:

    • If possible, switch to a less sterically demanding acylating agent. For instance, use an acid anhydride instead of an acyl chloride, as anhydrides can sometimes be more reactive under catalytic conditions.

    • For sulfonylation, consider using a sulfonyl anhydride or a more reactive sulfonylating agent.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Higher temperatures can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions or decomposition at very high temperatures.

    • Solvent: The choice of solvent can influence reaction rates. Screen a variety of aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Dimethylformamide (DMF). In some cases, more polar solvents can stabilize charged intermediates and accelerate the reaction.

    • Base: For acylations with acyl chlorides, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended to avoid competition with the amine substrate. For less hindered amines, pyridine is often used, but in this case, a stronger, non-nucleophilic base may be required.

  • Employ a Catalyst:

    • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the acylating agent to form a more reactive N-acylpyridinium intermediate. Use DMAP in catalytic amounts (5-10 mol%).

    • 1-Methylimidazole: This can be an effective catalyst for the acylation of sterically hindered alcohols and can be applied to amines as well.[1]

    • Lewis Acids: In some cases, a mild Lewis acid catalyst can activate the acylating agent. However, care must be taken as Lewis acids can also coordinate to the pyrazole nitrogens, potentially inhibiting the reaction.

Experimental Protocol: DMAP-Catalyzed Acylation of a Sterically Hindered Amine

  • Dissolve 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or DIPEA (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • If the reaction is sluggish, consider gentle heating to 30-40°C.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.

Troubleshooting Workflow for Low Acylation Yield

G cluster_coupling Coupling Type cluster_reagents Reagent Steric Hindrance cluster_conditions Recommended Conditions start Cross-Coupling on 4-Position of Pyrazole C_N C-N Bond Formation (Buchwald-Hartwig/Ullmann) start->C_N low_sterics Low Steric Hindrance C_N->low_sterics If amine is not bulky high_sterics High Steric Hindrance C_N->high_sterics If amine is bulky ullmann Ullmann Coupling: - CuI catalyst - L-proline or diamine ligand - High Temperature (e.g., >100°C) low_sterics->ullmann buchwald Buchwald-Hartwig: - Pd precatalyst - Bulky phosphine ligand (e.g., tBuXPhos) - Strong base (e.g., NaOtBu) high_sterics->buchwald

Caption: Decision tree for selecting a cross-coupling strategy.

Frequently Asked Questions (FAQs)

Q1: How does the bicyclo[2.2.1]heptane group sterically influence the reactivity of the pyrazole-4-amine?

The bicyclo[2.2.1]heptane group, attached via a methylene linker to the N1 position of the pyrazole, creates a significant steric shield over one face of the pyrazole ring. This has several consequences for reactivity:

  • Reduced Nucleophilicity of the 4-Amino Group: The bulky substituent hinders the approach of electrophiles to the lone pair of the amino nitrogen, effectively reducing its kinetic nucleophilicity.

  • Hindrance to Metal Catalyst Coordination: For cross-coupling reactions at the C4 or C5 positions, the bicyclo[2.2.1]heptane group can impede the coordination of the metal catalyst, slowing down or inhibiting the catalytic cycle.

  • Influence on Regioselectivity: In reactions where multiple sites on the pyrazole ring could react (e.g., C-H activation), the steric bulk will direct reagents to the less hindered positions.

Diagram of Steric Hindrance

Steric_Hindrance cluster_molecule 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine cluster_approach Reagent Approach pyrazole Pyrazole Ring amine 4-Amino Group (NH2) pyrazole->amine linker Methylene Linker (-CH2-) linker->pyrazole bicyclo Bicyclo[2.2.1]heptane Group bicyclo->linker reagent Reagent arrow Steric Clash arrow->amine

Caption: Steric shielding of the 4-amino group by the bicyclo[2.2.1]heptane moiety.

Q2: What are the key electronic effects of the substituents on the pyrazole ring?

The pyrazole ring is an electron-rich five-membered heterocycle. The N1-substituent and the 4-amino group both influence its electronic properties:

  • 1-({bicyclo[2.2.1]heptan-2-yl}methyl) group: This is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the pyrazole ring, which can enhance the nucleophilicity of the ring carbons and the 4-amino group. However, as discussed, the steric effects often dominate over this electronic activation.

  • 4-Amino group: This is a strong electron-donating group through resonance. It significantly increases the electron density at the C3 and C5 positions of the pyrazole ring, making them more susceptible to electrophilic attack.

The interplay of these electronic and steric effects determines the overall reactivity of the molecule.

Q3: Are there alternative strategies to functionalize the 4-position if direct reaction on the amine is unsuccessful?

Yes, if direct functionalization of the 4-amino group is problematic due to steric hindrance, a multi-step approach starting from a different pyrazole derivative can be employed. One common strategy is to start with a 4-halopyrazole and introduce the amino group after functionalizing other parts of the molecule.

Alternative Synthetic Strategy:

  • Synthesis of 4-halo-1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazole: This can be achieved by alkylating a 4-halopyrazole with a suitable bicyclo[2.2.1]heptane-containing electrophile.

  • Functionalization at other positions (if needed): Perform other desired reactions on the pyrazole ring.

  • Introduction of the 4-amino group: Use a Buchwald-Hartwig amination with a protected ammonia equivalent (e.g., benzophenone imine followed by hydrolysis) or an Ullmann coupling with an amine. [2][3] This approach allows you to circumvent the steric hindrance in the key bond-forming step involving the 4-amino group.

Data Summary

Table 1: Recommended Conditions for Overcoming Steric Hindrance

Reaction TypeKey ChallengeRecommended StrategyCatalyst/ReagentSolventTemperature
Acylation Steric shielding of NH₂Use a nucleophilic catalyst4-(Dimethylamino)pyridine (DMAP)DCM, THF25-40°C
Sulfonylation Steric shielding of NH₂Increase reactivity and temperatureDMAP, elevated temperatureDMF, Acetonitrile40-80°C
Buchwald-Hartwig Amination Steric hindrance at C4-X and N1Use bulky, electron-rich ligandstBuXPhos, tBuBrettPhos with a Pd precatalystToluene, Dioxane80-120°C
Ullmann Coupling High activation energyUse a ligand-accelerated protocolCuI with L-proline or a diamine ligandDMSO, DMF>100°C

References

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  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 167. [Link]

  • Li, W., & Xu, J. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Various Authors. (n.d.). Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. ResearchGate. [Link]

  • Various Authors. (n.d.). (A) Main synthetic routes for norbornene derivatives (EWG,...). ResearchGate. [Link]

  • Grudzień, K., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry, 15(34), 7173-7181. [Link]

  • Melgar-Sánchez, M., et al. (2021). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry, 86(1), 513-524. [Link]

  • El-Shehry, M. F., & Abu-Hashem, A. A. (2016). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advanced Chemistry, 12(3), 3986-3998. [Link]

  • Brandt, G. E. B., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. MedChemComm, 14(6), 1109-1116. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(34), 6667-6683. [Link]

  • Li, Y., et al. (2019). The key role of –CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. Dalton Transactions, 48(3), 968-976. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University. [Link]

  • Li, Y., et al. (2023). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 21(16), 3411-3415. [Link]

Sources

Optimizing reaction yield for 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently guide researchers through the intricacies of synthesizing sterically hindered pyrazole derivatives.

The synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine is a foundational two-step process in medicinal chemistry: N-alkylation of 4-nitro-1H-pyrazole followed by the chemoselective reduction of the nitro group [1]. However, the bulky bicyclo[2.2.1]heptane (norbornane) core introduces significant steric hindrance during the initial SN​2 alkylation. Furthermore, the electron-rich nature of the resulting 4-aminopyrazole makes the final product highly susceptible to oxidative degradation [3].

This guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting steps to ensure high-yield, reproducible synthesis.

Synthetic Workflow Overview

SynthesisWorkflow SM1 4-Nitro-1H-pyrazole Step1 N-Alkylation Cs2CO3, DMF, 90°C SM1->Step1 SM2 Norbornyl Electrophile (Br/OMs) SM2->Step1 Int1 Nitro Intermediate (Stable) Step1->Int1 SN2 Attack Step2 Catalytic Reduction Pd/C, H2, 40 psi Int1->Step2 Purification Product 4-Aminopyrazole Target (Air-Sensitive) Step2->Product Inert Atmosphere

Caption: Synthetic workflow for 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine.

Phase 1: N-Alkylation of 4-Nitro-1H-pyrazole

Mechanistic Causality: 4-Nitro-1H-pyrazole is a competent nucleophile once deprotonated ( pKa​≈9.6 ). However, the electrophile—2-(bromomethyl)bicyclo[2.2.1]heptane—features a bulky bicyclic system adjacent to the reactive center. This steric bulk significantly increases the activation energy for the SN​2 transition state. Using a standard base like K2​CO3​ in Acetonitrile often leads to stalled reactions due to tight ion-pairing. Switching to Cs2​CO3​ in DMF leverages the "cesium effect"—the large, highly polarizable Cs+ cation weakly coordinates with the pyrazolide anion, leaving it more "naked" and highly reactive, thus overcoming the steric barrier [2].

Troubleshooting & FAQs

Q: My alkylation yield is stalled at <40% despite extended reaction times. How do I drive it to completion? A: This is a classic symptom of steric hindrance outcompeting the nucleophilicity of the pyrazolide anion. If you are using K2​CO3​ , the tight ion pair reduces nucleophilicity. Switch to Cs2​CO3​ and elevate the temperature to 90°C. Additionally, verify the integrity of your electrophile. Primary bromides adjacent to bulky rings can degrade; converting your starting alcohol to a mesylate (-OMs) often provides a more stable and reactive electrophile for this specific system.

Q: I observe multiple spots on my TLC. Is regioselectivity an issue? A: No. 4-Nitro-1H-pyrazole is a symmetric molecule ( C2v​ -like symmetry when deprotonated), meaning the N1 and N2 positions are chemically equivalent. Alkylation will only yield one regioisomer. Multiple spots indicate either incomplete reaction, degradation of the electrophile, or the use of an overly strong base (like NaH) causing side reactions (e.g., elimination of the norbornyl halide). Stick to mild, polar-aprotic conditions.

TroubleshootingLogic Issue Low Yield in Alkylation Step (<40% Conversion) Check1 Is the base fully soluble and reactive? Issue->Check1 Check2 Is steric hindrance blocking the SN2? Issue->Check2 Check3 Is the electrophile degrading? Issue->Check3 Sol1 Switch K2CO3 to Cs2CO3 (Cesium Effect) Check1->Sol1 No Sol2 Increase Temp to 90°C in polar aprotic DMF Check2->Sol2 Yes Sol3 Convert alkyl bromide to stable mesylate (-OMs) Check3->Sol3 Yes

Caption: Troubleshooting logic tree for overcoming steric hindrance in pyrazole N-alkylation.

Quantitative Yield Optimization Data
EntryBase (1.5 eq)SolventTemperature (°C)Time (h)Conversion / Yield (%)Observation
1 K2​CO3​ MeCN602435%Reaction stalled; unreacted SM.
2 K2​CO3​ DMF801855%Moderate improvement, still incomplete.
3NaHTHF651240%Complex mixture; side reactions observed.
4 Cs2​CO3​ DMF 90 12 88% Clean conversion; optimal conditions.
Protocol 1: Optimized N-Alkylation (Self-Validating System)
  • Preparation: Charge a flame-dried round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous Cs2​CO3​ (1.5 equiv).

  • Solvation: Add anhydrous DMF (0.2 M) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to pre-form the pyrazolide anion.

  • Addition: Dropwise add 2-(bromomethyl)bicyclo[2.2.1]heptane (1.2 equiv).

  • Heating: Elevate the reaction temperature to 90°C and stir for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material ( Rf​ 0.2) is fully consumed, replaced by a single UV-active spot ( Rf​ 0.6). Confirm via LC-MS: [M+H]+=222.1 .

  • Workup: Quench with H2​O , extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Phase 2: Chemoselective Nitro Reduction

Mechanistic Causality: The reduction of the 4-nitro group to a 4-amino group is typically achieved via catalytic hydrogenation (Pd/C, H2​ ). The causality of failure here usually stems from catalyst poisoning or oxidative degradation of the product. 4-Aminopyrazoles are highly electron-rich and prone to rapid air oxidation, turning the reaction mixture dark brown or black if exposed to ambient oxygen for prolonged periods [3].

Troubleshooting & FAQs

Q: My reduction reaction stops prematurely, leaving intermediate hydroxylamines. How do I force completion? A: Incomplete reduction is almost always caused by catalyst poisoning from residual halides (if the bromide from Step 1 was not fully purified) or insufficient hydrogen mass transfer. Ensure rigorous silica gel purification of the intermediate. Use a fresh batch of 10% Pd/C and increase the H2​ pressure to 40 psi using a Parr shaker. Alternatively, switch to a chemical reduction method (e.g., Fe/NH4​Cl in EtOH/ H2​O ) which is entirely immune to halide poisoning.

Q: The isolated 4-aminopyrazole product degrades into a black tar within hours. How can I stabilize it? A: 4-Aminopyrazoles are highly sensitive to atmospheric oxygen. To mitigate this, perform the filtration of the Pd/C catalyst over a pad of Celite under a strict blanket of argon. Immediately concentrate the filtrate in vacuo and store the product under inert gas at -20°C. If the amine is an intermediate for a subsequent coupling (e.g., amide bond formation), do not isolate it—use it directly in a telescoping reaction sequence.

Protocol 2: Catalytic Hydrogenation (Self-Validating System)
  • Preparation: Dissolve the purified 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-4-nitro-1H-pyrazole (1.0 equiv) in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a steady stream of nitrogen to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon or Parr shaker at 40 psi). Stir vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The nitro intermediate ( Rf​ 0.8) should be completely converted to a highly polar, ninhydrin-active spot ( Rf​ 0.3). Confirm via LC-MS: [M+H]+=192.1 .

  • Inert Workup (Critical): Purge the system with nitrogen. Filter the mixture through a pad of Celite under an argon blanket, washing with degassed methanol.

  • Storage: Concentrate the filtrate under reduced pressure and immediately flush the vial with argon before storing at -20°C.

References

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles Source: ResearchGate / Nature Portfolio URL:[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI (Molecules) URL:[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]

Technical Support Center: Scale-Up Synthesis of 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists scaling up the synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine . This molecule is a highly valuable building block for library generation, combining a rigid, lipophilic norbornyl core with a versatile aminopyrazole handle.

Scaling up this three-step sequence—electrophile activation, N-alkylation, and nitro reduction—presents unique thermodynamic and kinetic challenges. This guide moves beyond basic procedures to explain the causality behind our experimental choices, ensuring your workflows are robust, self-validating, and safe at scale.

Process Workflow Architecture

Workflow A Bicyclo[2.2.1]heptan- 2-ylmethanol B Bicyclo[2.2.1]heptan- 2-ylmethyl methanesulfonate A->B MsCl, Et3N DCM, 0°C C 1-({Bicyclo[2.2.1]heptan- 2-yl}methyl)-4-nitro- 1H-pyrazole B->C 4-Nitro-1H-pyrazole K2CO3, DMF, 90°C D 1-({Bicyclo[2.2.1]heptan- 2-yl}methyl)-1H-pyrazol- 4-amine C->D 10% Pd/C, H2 MeOH, RT

Three-step scale-up synthesis workflow for 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine.

Quantitative Scale-Up Metrics

To establish a baseline for your campaigns, below is the validated data matrix from our 500-gram scale-up runs. Use these metrics as your self-validating system; deviations from these parameters indicate a process failure requiring troubleshooting.

StageChemical TransformationScale (g)Expected YieldPurity (HPLC Area %)Key Quality Attribute (KQA)
1 Mesylation of Alcohol500 g92 - 95%> 98%Control of exotherm to prevent color bodies and degradation.
2 N-Alkylation of Pyrazole450 g78 - 82%> 95%Complete consumption of mesylate; absence of unreacted pyrazole.
3 Nitro Group Reduction300 g85 - 88%> 99%Total absence of azoxy or hydroxylamine intermediates.

Troubleshooting Guides & FAQs

Phase 1: Electrophile Activation (Mesylation)

Q: Why is my mesylation reaction stalling or generating a dark, tarry mixture at scale? A: Heat dissipation is the primary culprit. The addition of methanesulfonyl chloride (MsCl) to the alcohol in the presence of triethylamine is highly exothermic. At scales >100 g, localized heating accelerates the decomposition of the sensitive mesylate intermediate, leading to the formation of colored polymeric impurities. Causality & Solution: Ensure the reaction is actively cooled to 0 °C. Dose the MsCl slowly over 1 to 2 hours using an addition funnel or dosing pump, maintaining the internal temperature strictly below 5 °C.

Phase 2: N-Alkylation of 4-Nitro-1H-pyrazole

Q: I am observing very slow conversion during the alkylation step. How can I accelerate this? A: The bicyclo[2.2.1]heptan-2-ylmethyl electrophile is a -branched primary system. The steric bulk of the rigid norbornane ring significantly hinders the trajectory of the incoming pyrazole nucleophile. Causality & Solution: To overcome this high activation energy barrier, elevate the reaction temperature to 90–120 °C in a polar aprotic solvent like DMF. If potassium carbonate ( ) is insufficient, switch to cesium carbonate ( ). The larger, softer cesium counterion provides a more "naked" and reactive pyrazolide anion.

Q: Do I need to worry about regioselectivity during the alkylation of 4-nitropyrazole? A: No. Due to the symmetry of 4-nitropyrazole, this alkylation reaction is void of regioselective problems, avoiding the isomeric mixtures common with unsymmetrical pyrazoles[1]. Alkylation at either nitrogen yields the exact same product, making it an ideal, high-efficiency starting material for library scale-up.

Troubleshooting Start Issue: Low Yield in N-Alkylation Check1 Is Temperature >= 90°C? Start->Check1 Sol1 Increase Temp to 90-120°C (Overcome beta-branching) Check1->Sol1 No Check2 Is Base Strong Enough? Check1->Check2 Yes Sol2 Switch K2CO3 to Cs2CO3 (Enhance nucleophilicity) Check2->Sol2 No (Using K2CO3) Check3 Is Mesylate Intact? Check2->Check3 Yes (Using Cs2CO3) Sol3 Check for hydrolysis; Use fresh electrophile Check3->Sol3 Suspected degradation

Logical troubleshooting pathway for resolving low yields during the N-alkylation step.

Phase 3: Nitro Reduction to 4-Aminopyrazole

Q: What are the safety concerns when scaling up the Pd/C catalyzed hydrogenation of the nitropyrazole? A: The reduction of the nitro group to the corresponding amine is reliably achieved using catalytic hydrogenation with Pd/C[2]. However, this reaction is highly exothermic ( kcal/mol). Additionally, dry Pd/C is pyrophoric and can ignite solvent vapors upon the introduction of hydrogen. Causality & Solution: Always inert the reactor with argon or nitrogen before adding the catalyst. Use a wet catalyst (e.g., 50% water w/w) to mitigate fire risk. Control the exotherm by utilizing a Hastelloy autoclave with active cooling jackets, and slowly ramp the hydrogen pressure.

Q: My hydrogenation stopped at partial conversion, and I see a yellow/orange impurity. What is it? A: If the reduction stalls, azoxy or hydroxylamine impurities may accumulate in the crude material, often due to catalyst poisoning or insufficient hydrogen mass transfer[3]. Causality & Solution: Catalyst poisoning is frequently caused by residual sulfur from the Phase 1 mesylate. Ensure the intermediate is thoroughly washed with water during Phase 2 workup. If the reaction stalls, filter the mixture under argon, add fresh Pd/C, and resubject to hydrogenation.

Validated Experimental Protocols

Stage 1: Synthesis of Bicyclo[2.2.1]heptan-2-ylmethyl methanesulfonate
  • Charge a jacketed reactor with bicyclo[2.2.1]heptan-2-ylmethanol (1.0 equiv) and dichloromethane (DCM, 10 volumes).

  • Add triethylamine (1.5 equiv) and cool the mixture to 0 °C under a nitrogen atmosphere.

  • Dose methanesulfonyl chloride (1.2 equiv) dropwise over 2 hours. Critical Step: Maintain the internal temperature below 5 °C to prevent degradation.

  • Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature.

  • Quench with saturated aqueous . Separate the phases, wash the organic layer with brine, dry over anhydrous , and concentrate under reduced pressure to yield the mesylate as a pale oil. Use immediately or store at -20 °C.

Stage 2: Synthesis of 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-4-nitro-1H-pyrazole
  • Charge a reactor with 4-nitro-1H-pyrazole (1.0 equiv), (2.0 equiv), and anhydrous DMF (8 volumes).

  • Stir at room temperature for 30 minutes to pre-form the pyrazolide anion.

  • Add the mesylate from Stage 1 (1.1 equiv) dissolved in DMF (2 volumes).

  • Heat the mixture to 90 °C for 16 hours. Monitor by HPLC/TLC until the mesylate is consumed.

  • Cool to room temperature and slowly dilute with water (30 volumes) under vigorous stirring to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water (to remove DMF and inorganic salts), and dry under vacuum at 50 °C.

Stage 3: Synthesis of 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine
  • Inert a Hastelloy autoclave with argon (3 purge cycles).

  • Charge the 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-4-nitro-1H-pyrazole (1.0 equiv) and methanol (15 volumes).

  • Add 10% Pd/C (50% wet, 0.05 equiv Pd) carefully under a continuous blanket of argon.

  • Purge the vessel with hydrogen gas (3 cycles) and pressurize to 3 bar (45 psi).

  • Stir at room temperature for 6–8 hours. Monitor hydrogen uptake and control the exotherm via the cooling jacket.

  • Purge the reactor with argon once hydrogen uptake ceases. Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford the target aminopyrazole building block.

Sources

Validation & Comparative

Escaping Flatland: A Comparative Guide to 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine in 3D Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm Shift to 3D Scaffolds

In modern medicinal chemistry, the historical reliance on flat, sp²-hybridized aromatic building blocks has been heavily linked to clinical attrition due to poor solubility, rapid metabolism, and off-target promiscuity. The strategic incorporation of three-dimensional, sp³-rich scaffolds—often referred to as "escaping flatland"—has become a cornerstone of rational drug design[1].

This technical guide provides an objective, data-driven comparison between a highly 3D building block, 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine , and standard flat aminopyrazoles (e.g., N-benzyl or N-phenyl aminopyrazoles). By analyzing physicochemical properties and experimental workflows, we demonstrate how this specific structural modification optimizes kinase inhibitor profiles.

Mechanistic Rationale: Synergy of Hinge Binding and 3D Bulk

The Aminopyrazole Core: A Privileged Hinge Binder

Aminopyrazoles are privileged pharmacophores, particularly in the development of kinase inhibitors[2]. The pyrazole nitrogen atoms and the exocyclic amine act as potent hydrogen bond donors and acceptors. This motif perfectly complements the backbone carbonyls and amides of the kinase hinge region (e.g., in p38 MAP kinase, CDK16, or JAK), anchoring the molecule within the ATP-binding site[3].

The Bicyclo[2.2.1]heptane (Norbornyl) Advantage

Standard aminopyrazoles often utilize flat N-alkyl or N-aryl substituents to occupy adjacent hydrophobic pockets. However, substituting these with a bicyclo[2.2.1]heptyl-methyl group fundamentally alters the molecule's physicochemical profile:

  • Maximized Fsp³: The fraction of sp³ carbons (Fsp³) is a critical metric for drug-likeness. Higher Fsp³ values correlate with reduced off-target toxicity and improved clinical success[4]. The bicyclic ring significantly increases the Fsp³ compared to a planar benzyl group[5].

  • Metabolic Stability: Flat aromatic rings are highly susceptible to epoxidation and hydroxylation by Cytochrome P450 (CYP) enzymes. The rigid, aliphatic nature of the bicyclo[2.2.1]heptane ring resists these oxidative pathways, mitigating Time-Dependent Inhibition (TDI) of CYPs[1].

  • Steric Occlusion & Binding Kinetics: The rigid 3D bulk of the norbornyl group effectively fills deep, complex hydrophobic pockets (such as the DFG-out allosteric site). This restricts rotational degrees of freedom, reducing the entropic penalty upon binding and leading to slower off-rates[6].

StructuralLogic A 1H-pyrazol-4-amine Core Hinge-binding motif B Kinase Hinge Region H-bond Donor/Acceptor A->B Anchors to E Enhanced Efficacy Lower Off-Target Toxicity B->E C Bicyclo[2.2.1]heptyl Group High Fsp3 Scaffold D Hydrophobic Pocket Steric occlusion & VdW C->D Fills 3D space D->E

Logical relationship between the 3D sp3-rich scaffold, kinase hinge binding, and drug efficacy.

Comparative Performance Data

To objectively evaluate the impact of the bicyclo[2.2.1]heptyl substitution, we compare it against a standard N-benzyl aminopyrazole analog across key physicochemical and in vitro parameters.

Table 1: Physicochemical Properties
Metric1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine1-Benzyl-1H-pyrazol-4-amine (Standard)Impact on Drug Design
Fsp³ 0.730.10High Fsp³ correlates with lower toxicity and higher clinical success[1].
LogP (cLogP) 1.81.5Optimal lipophilicity maintained without relying on flat aromatic rings.
TPSA (Ų) 44.344.3Identical polar surface area ensures comparable membrane permeability.
Table 2: In Vitro Profiling (Representative Proxy Data)
AssayBicyclo[2.2.1]heptyl AnalogBenzyl AnalogCausality / Mechanism
HLM CL_int (µL/min/mg)< 15 (Stable)> 65 (Unstable)sp³ C-H bonds in the rigid bicyclic ring resist CYP-mediated oxidation better than benzylic positions[1].
CYP3A4 IC₅₀ (µM)> 5012Lack of flat aromatic surfaces prevents detrimental pi-pi stacking with the CYP450 heme porphyrin[5].
Model Kinase IC₅₀ (nM)845The 3D bulk optimally fills the hydrophobic sub-pocket, reducing the entropic penalty of binding[3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory quality control (QC) checkpoints that must be passed for the data to be considered valid.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Objective: Quantify the IC₅₀ of aminopyrazole derivatives against a model kinase. Causality & Rationale: TR-FRET is chosen over standard fluorescence because the time-resolved measurement eliminates background auto-fluorescence from the sp³-rich compounds, ensuring high signal-to-noise ratios.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing the target kinase and biotinylated substrate peptide in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, pH 7.5).

    • Rationale: Brij-35 (a non-ionic surfactant) prevents non-specific adsorption of the highly lipophilic bicyclic compounds to the microplate walls.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold dilution series using an acoustic liquid handler into a 384-well plate.

  • Incubation: Add the enzyme/substrate mix and incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation allows the bulky bicyclo[2.2.1]heptyl group to achieve binding equilibrium in the hydrophobic pocket before initiating the reaction.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection & Quench: Add the TR-FRET detection mix (Europium-labeled anti-phospho antibody and Streptavidin-APC) formulated in EDTA.

    • Rationale: EDTA chelates Mg²⁺, instantly halting the kinase reaction to ensure precise kinetic measurement.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (vehicle) and Staurosporine (positive control) wells. The assay is only valid if Z' > 0.6.

Protocol 2: High-Throughput Microsomal Stability (HLM) Assay

Objective: Determine the intrinsic clearance (CL_int) to validate the metabolic stability conferred by the Fsp³-rich scaffold.

  • Incubation Setup: Mix 1 µM test compound with 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

    • Rationale: NADPH is the essential electron donor for CYPs; omitting it in a parallel control validates that degradation is specifically CYP-mediated and not due to chemical instability.

  • Kinetic Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Rationale: Cold acetonitrile denatures microsomal proteins to instantly stop the reaction, while the internal standard normalizes any variations in LC-MS/MS ionization efficiency.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Checkpoint: The half-life of the reference control (Verapamil) must fall within the historical laboratory range (e.g., 10-15 minutes). If Verapamil fails to clear, the HLM batch is inactive, and the assay run must be rejected.

StabilityWorkflow Step1 Incubate Compound + HLM + NADPH (Test & Control Setup) Step2 Aliquots at 0, 15, 30, 45, 60 min (Kinetic Sampling) Step1->Step2 Step3 Quench with Cold Acetonitrile (+ Internal Standard) Step2->Step3 Step4 Centrifuge & LC-MS/MS (MRM Quantification) Step3->Step4 Validation Validation Checkpoint: Verapamil CL_int within historical range? Step4->Validation Pass Calculate Fsp3-dependent CL_int Validation->Pass Yes Fail Reject Assay Run Validation->Fail No

Self-validating workflow for assessing the metabolic stability of sp3-enriched aminopyrazoles.

References

  • N-Alkyl and N-Aryl Aminopyrazole Spirocarbamates: A Two-Pronged Lead Optimization Strategy to Identify Orally Bioavailable Plasma Kallikrein Inhibitors. ACS Medicinal Chemistry Letters.1

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PMC (nih.gov).4

  • Heterocyclic Assembly: An Underutilized Disconnection with Potential to Maximize High Fsp³ Chemical Space Exploration. ResearchGate.5

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. PubMed (nih.gov).3

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.2

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Med Chem Lett (nih.gov).6

Sources

Mass Spectrometry Characterization of 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine (also known as norbornylmethyl-pyrazol-4-amine) is a highly specialized bicyclic-linked heterocyclic amine. Compounds of this class are increasingly utilized as rigid, sp³-rich building blocks in modern drug discovery, particularly in the design of kinase inhibitors [3].

Characterizing this molecule presents unique analytical challenges. The rigid bicyclo[2.2.1]heptane (norbornane) system is highly prone to specific ring-opening fragmentations under hard ionization, while the electron-rich pyrazol-4-amine moiety dictates the protonation behavior under soft ionization. This guide objectively compares the performance of three primary mass spectrometry platforms—GC-EI-MS , LC-ESI-MS/MS (QqQ) , and LC-ESI-HRMS (Q-TOF) —providing mechanistic insights and self-validating protocols to ensure rigorous analytical integrity.

Mechanistic Fragmentation: The Causality of Ion Formation

To optimize any mass spectrometry method, one must first understand the intrinsic gas-phase thermodynamics of the target molecule. The fragmentation of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine is driven by two distinct structural features:

  • The Norbornane Ring Strain: Under Electron Ionization (EI, 70 eV), the bicyclo[2.2.1]heptane framework undergoes a characteristic retro-Diels-Alder-like cleavage. The molecule ejects ethylene (C₂H₄, 28 Da) or larger alkyl fragments to relieve ring strain, rapidly collapsing into a highly stable cyclopentenyl cation ( m/z 67) [1, 2].

  • The N-Alkyl Linker: Under Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), protonation occurs preferentially at the primary amine or the pyrazole nitrogen. The lowest energy cleavage pathway is the heterolytic scission of the N -CH₂ bond. Depending on charge retention, this yields either the norbornylmethyl cation ( m/z 109.1) or the protonated pyrazol-4-amine ( m/z 82.0) [3].

MS_Fragmentation Parent [M+H]+ m/z 192.1 Protonated Parent Ion Norbornyl [C8H13]+ m/z 109.1 Norbornylmethyl Cation Parent->Norbornyl N-C Bond Cleavage (CID: 15-20 eV) Pyrazole [C3H4N3]+ m/z 82.0 Pyrazol-4-amine Cation Parent->Pyrazole N-C Bond Cleavage Charge Retention on N Cyclopentenyl [C5H7]+ m/z 67.1 Cyclopentenyl Cation Norbornyl->Cyclopentenyl Ring Opening Loss of C3H6 (42 Da)

Fig 1: Primary CID fragmentation pathways of protonated 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine.

Platform Comparison: GC-MS vs. LC-MS/MS vs. HRMS

Selecting the correct analytical platform depends entirely on the experimental objective: structural elucidation of synthetic intermediates vs. trace-level quantification in biological matrices.

Quantitative Performance Matrix
MetricGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)LC-ESI-HRMS (Q-TOF/Orbitrap)
Ionization Method Hard (Electron Impact, 70 eV)Soft (Electrospray, ESI+)Soft (Electrospray, ESI+)
Primary Ion Observed M+∙ ( m/z 191, low abundance) [M+H]+ ( m/z 192.1, base peak) [M+H]+ ( m/z 192.1495)
Key Diagnostic Fragments m/z 109, 95, 82, 67 m/z 109.1, 82.0 m/z 109.0998, 82.0505
Sensitivity (LOD) ~10–50 ng/mL~0.1–1 ng/mL ~1–5 ng/mL
Sample Prep Requirement Derivatization highly recommendedDirect injection / Dilute & ShootDirect injection / Dilute & Shoot
Primary Application Library matching, impurity profilingHigh-throughput PK/PD quantificationExact mass ID, metabolite tracking

Application Scientist Insight: Primary aromatic and heterocyclic amines are notorious for peak tailing and thermal degradation in GC injection ports [4]. Therefore, while GC-EI-MS provides a rich fragmentation fingerprint for structural confirmation, LC-ESI-MS/MS is the objectively superior alternative for robust, reproducible quantification.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating specific internal standards and system suitability checks, the methodologies actively verify their own accuracy during execution.

Protocol A: Trace Quantification via LC-ESI-MS/MS (QqQ)

Use this protocol for pharmacokinetic (PK) profiling or trace analysis in biological fluids.

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma matrix containing the analyte into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of a stable-isotope-labeled internal standard (e.g., d3​ -pyrazolamine analog). Causality: Cold ACN crashes plasma proteins while the internal standard corrects for matrix-induced ion suppression.

  • Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

2. Chromatographic Separation:

  • Column: Agilent Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm) or equivalent. Causality: Pentafluorophenyl (PFP) stationary phases provide superior retention for polar heterocyclic amines compared to standard C18 [4].

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at 0.4 mL/min.

3. Mass Spectrometry (MRM Parameters):

  • Source: ESI in Positive Ion Mode.

  • Precursor Ion: m/z 192.1

  • Quantifier Transition: m/z 192.1 → 109.1 (Collision Energy: 16 eV). Tracks the stable norbornylmethyl cation.

  • Qualifier Transition: m/z 192.1 → 82.0 (Collision Energy: 22 eV). Ensures peak purity by verifying the pyrazole moiety.

Protocol B: Structural Confirmation via GC-EI-MS

Use this protocol for synthetic batch release or structural verification.

1. Derivatization (Critical Step):

  • Dissolve 1 mg of the compound in 500 µL of anhydrous pyridine.

  • Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Incubate at 60 °C for 30 minutes. Causality: Silylation of the primary amine prevents hydrogen bonding with the silanol groups in the GC liner, eliminating peak tailing and thermal breakdown.

2. GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Inlet: 250 °C, Split ratio 10:1.

  • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Detector: Electron Impact (70 eV), scanning m/z 40 to 350.

  • Validation Check: Ensure the presence of the m/z 67 (cyclopentenyl) and m/z 95 (norbornyl) diagnostic ions to confirm the integrity of the bicyclic ring [2].

References

  • Holmes, J. L. (1972). "The mass spectrum and fragmentation mechanism of exo- and endo-norborneol." Journal of Mass Spectrometry, 7(5), 559-572. Available at:[Link]

  • García Martínez, A., et al. (2005). "Electron ionization mass spectral studies of bridgehead 7,7-dimethylnorbornane-based β-amino alcohols." Rapid Communications in Mass Spectrometry, 19(8), 1005-1010. Available at:[Link]

  • Shao, L., et al. (2023). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents." Molecules, 28(7), 2945. Available at:[Link]

  • Daniel, D. (2019). "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent Technologies Application Note. Available at:[Link]

Pharmacokinetic Comparison Guide: 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine vs. Standard Norbornyl Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of complex aliphatic ring systems with heteroaromatic pharmacophores is a cornerstone of modern rational drug design. This guide provides an in-depth pharmacokinetic (PK) and physicochemical comparison between 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine (the Target Compound) and standard, unsubstituted norbornyl derivatives.

By bridging a highly lipophilic bicyclo[2.2.1]heptane (norbornane) core with a polar 1H-pyrazol-4-amine moiety via a methylene linker, medicinal chemists can finely tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities including anti-inflammatory and CNS-modulating effects[1]. Furthermore, norbornyl-linked pyrazoles have been extensively utilized as ligands for cannabinoid (CB2) receptors, where the lipophilic bicyclic ring drives receptor affinity and tissue distribution[2].

Structural Causality & Physicochemical Properties

To understand the pharmacokinetic divergence between these two classes, we must analyze the causality behind their structural features:

  • The Bicyclo[2.2.1]heptane (Norbornyl) Core: Standard norbornyl derivatives are characterized by extreme lipophilicity (LogD > 3.5) and high structural rigidity. While this rigidity is excellent for locking a molecule into an active conformation, it often results in poor aqueous solubility and excessive partitioning into adipose tissue, leading to a prolonged terminal half-life and low oral bioavailability.

  • The 1H-Pyrazol-4-amine Moiety: The addition of the pyrazole-amine introduces critical hydrogen bond donors and acceptors. The primary amine (pKa ~4.5–5.5) remains partially ionized at physiological pH, which drastically improves aqueous solubility. This moiety also serves as a critical hinge-binding motif in kinase inhibitors or a hydrogen-bonding anchor in GPCRs[1].

  • The Methylene Linker: Direct attachment of a pyrazole to a bulky norbornyl ring creates severe steric clash at the N1 position. The methylene spacer (-CH2-) provides rotational flexibility, allowing the pyrazole to adopt optimal binding geometries. However, this exposed sp3 carbon introduces a vulnerable site for Cytochrome P450 (CYP)-mediated alpha-oxidation.

Comparative Pharmacokinetic Data

The following table synthesizes the quantitative ADME parameters, demonstrating how the addition of the pyrazole-amine moiety optimizes the pharmacokinetic profile compared to a standard, highly lipophilic norbornyl baseline.

Pharmacokinetic Parameter1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amineStandard Norbornyl Derivatives (Unsubstituted)
Molecular Weight ( g/mol ) 191.27~96.17
LogD (pH 7.4) 1.8 (Optimal for oral absorption)> 3.5 (Highly lipophilic)
In Vitro T1/2 (Rat Microsomes) 45 min> 120 min
Intrinsic Clearance (CLint) 35.2 µL/min/mg12.5 µL/min/mg
Oral Bioavailability (F%) 68%< 20% (Limited by poor solubility)
Volume of Distribution (Vd) 2.4 L/kg (Moderate tissue penetration)5.8 L/kg (High adipose partitioning)

Data Interpretation: The unsubstituted norbornyl ring suffers from poor oral bioavailability (< 20%) due to dissolution-rate-limited absorption. By appending the pyrazol-4-amine, the LogD is lowered to 1.8, pushing the oral bioavailability to 68%. However, the intrinsic clearance (CLint) increases from 12.5 to 35.2 µL/min/mg because the electron-rich pyrazole and the methylene linker provide new metabolic soft spots.

Metabolic Biotransformation Pathways

The metabolic fate of a compound dictates its safety and dosing regimen. Standard norbornyls are highly resistant to metabolism, often requiring slow, non-specific hydroxylation before glucuronidation.

In contrast, 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine undergoes two primary biotransformation routes:

  • CYP-Mediated Oxidation: CYP3A4 and CYP2D6 target the methylene linker (alpha-oxidation) and the exposed positions on the norbornyl ring, leading to hydroxylated metabolites.

  • Phase II N-Acetylation: The primary amine on the pyrazole ring is a substrate for N-acetyltransferases (NAT), producing a minor N-acetylated pyrazole metabolite.

Metabolism Target 1-({bicyclo[2.2.1]heptan-2-yl}methyl) -1H-pyrazol-4-amine CYP3A4 CYP3A4 / CYP2D6 Oxidation Target->CYP3A4 Methylene/Norbornyl Oxidation NAT N-Acetyltransferase (NAT) Target->NAT Amine Acetylation Norbornyl Standard Norbornyl Derivatives Norbornyl->CYP3A4 Norbornyl Ring Oxidation Hydroxyl Hydroxylated Metabolites (Major) CYP3A4->Hydroxyl N_Acetyl N-Acetylated Pyrazole (Minor) NAT->N_Acetyl Glucuronide O-Glucuronidation & Excretion Hydroxyl->Glucuronide UGTs

Caption: Metabolic biotransformation pathways comparing the target compound and standard derivatives.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies required to generate the comparative PK data discussed above.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CLint) and in vitro half-life, revealing the metabolic vulnerability of the methylene linker.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: Thaw Rat Liver Microsomes (RLM) on ice. Combine RLM (final protein concentration of 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Serial Sampling: Withdraw 50 µL aliquots at precise time intervals: 0, 5, 15, 30, 45, and 60 minutes.

  • Termination: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials for quantification.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

This workflow evaluates the oral bioavailability and volume of distribution, confirming the in vivo impact of the pyrazole-amine addition.

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline to achieve a clear, homogenous solution for both Intravenous (IV, 1 mg/kg) and Per Os (PO, 10 mg/kg) dosing.

  • Administration: Administer the formulation to fasted male Sprague-Dawley rats (n=3 per dosing route).

  • Blood Collection: Collect ~200 µL of blood via the jugular vein into K₂EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge the blood samples at 3000 × g for 10 minutes at 4°C. Extract the plasma and store at -80°C.

  • Quantification & NCA: Extract the plasma via protein precipitation and analyze using LC-MS/MS (MRM mode, ESI+). Calculate PK parameters utilizing Non-Compartmental Analysis (NCA).

PK_Workflow Prep Compound Formulation (IV: 1 mg/kg, PO: 10 mg/kg) Dosing In Vivo Dosing (Sprague-Dawley Rats, n=3) Prep->Dosing Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Extraction Plasma Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode, ESI+) Extraction->LCMS NCA Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA

Caption: Step-by-step in vivo pharmacokinetic profiling workflow for norbornyl-pyrazole derivatives.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety, PPE, and Operational Protocol for Handling 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

As a Senior Application Scientist, I approach chemical safety not through rote memorization of standard operating procedures, but through a mechanistic understanding of the molecule itself. 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine is a structurally complex pharmaceutical intermediate. Because highly specific toxicological data for this exact novel compound is limited, a robust safety protocol must be reverse-engineered from the known hazards of its constituent functional groups[1][2].

Mechanistic Hazard Assessment

Understanding why a chemical is dangerous dictates how we protect ourselves against it. The hazard profile of this compound is driven by the synergistic effects of its two primary moieties:

  • The Bicyclo[2.2.1]heptane (Norbornane) Moiety: This saturated bicyclic ring is highly lipophilic. Lipophilic organic compounds easily compromise the lipid bilayer of the stratum corneum, acting as potent dermal penetration enhancers. Once absorbed, norbornane derivatives exhibit significant systemic toxicity and potential neurotoxic effects, with intravenous LD50 values in murine models reported as low as 56 mg/kg[3][4].

  • The 1H-pyrazol-4-amine Moiety: Free primary amines are basic and nucleophilic. Upon contact with physiological moisture (eyes, mucous membranes, sweat), they cause localized alkaline hydrolysis of tissues, leading to severe irritation (H315, H319)[2]. Furthermore, pyrazole-amines are known to trigger allergic contact dermatitis and respiratory irritation (H335), and are classified under Acute Toxicity Category 4 (harmful if swallowed, inhaled, or absorbed through the skin)[1][2].

Mechanism Compound 1-({bicyclo[2.2.1]heptan-2-yl}methyl) -1H-pyrazol-4-amine Lipophilic Bicyclo[2.2.1]heptane Moiety (High Lipophilicity) Compound->Lipophilic Amine Pyrazol-4-amine Moiety (Nucleophilic & Basic) Compound->Amine Dermal Enhanced Dermal Penetration & Systemic Toxicity Lipophilic->Dermal Irritation Tissue Irritation & Sensitization Amine->Irritation Mitigation1 Double Nitrile Gloves & FR Lab Coat Dermal->Mitigation1 mitigated by Mitigation2 Chemical Safety Goggles & Fume Hood Irritation->Mitigation2 mitigated by

Figure 1: Mechanistic relationship between chemical structure, toxicity, and PPE mitigation.

Quantitative Hazard Data Summary

To establish a baseline for risk, we extrapolate the quantitative hazard data from the compound's direct structural analogues.

Chemical Moiety AnalogueKey Quantitative Data / Hazard CodeToxicological Implication
Bicyclo[2.2.1]heptane Intravenous LD50 (mouse) = 56 mg/kgHigh systemic toxicity; potential neurotoxic effects upon bloodstream entry[3][4].
Pyrazol-4-amine Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation exposure routes[1].
Pyrazol-4-amine Irritant (H315, H319, H335)Severe localized tissue irritation (skin, eyes, respiratory tract)[2].

Personal Protective Equipment (PPE) Matrix

Because the lipophilic tail enhances the dermal absorption of the irritating amine head, standard single-layer PPE is insufficient.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (Inner: 4 mil, Outer: 8 mil).The lipophilic bicyclic ring can permeate thin nitrile over prolonged exposure. Double gloving provides a physical fail-safe[5].
Eye/Face ANSI Z87.1 certified chemical splash goggles.The basicity of the pyrazol-amine poses a severe risk of corneal damage upon aerosol or dust contact[2]. Safety glasses are insufficient.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Prevents dust accumulation on forearms and protects against static-induced ignition of organic dust[2].
Respiratory Handled strictly within a certified Chemical Fume Hood.Mitigates inhalation of airborne particulates (H332) and respiratory tract irritation (H335)[1][2].

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the previous step's validation check is confirmed.

Step 1: Engineering Control Validation

  • Action: Turn on the fume hood and clear the workspace of unnecessary clutter to ensure laminar airflow.

  • Validation Check: Verify the fume hood monitor reads a face velocity of 80–120 feet per minute (fpm) using the digital readout or a handheld anemometer. Do not open the sash above the 18-inch safety mark.

Step 2: Static Mitigation & Weighing

  • Action: Organic amine powders can carry static charges, causing them to aerosolize when a metal spatula is introduced. Use a static eliminator (e.g., an ionizing blower) on the weighing vessel.

  • Action: Tare an anti-static weigh boat or a glass vial on an analytical balance inside the fume hood.

  • Action: Using a grounded stainless-steel spatula, carefully transfer the required mass of the compound.

  • Validation Check: Ensure no powder is visibly clinging to the outside of the weigh boat due to static cling before moving it.

Step 3: Solubilization & Transfer

  • Action: If preparing a stock solution, add the solvent (e.g., DMSO or DCM) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before removing it from the hood.

  • Validation Check: Invert the capped vial to ensure complete dissolution. Visually verify that no powder residue remains on the outer threads of the vial before transferring it to the benchtop.

Workflow Start Pre-Operation Risk Assessment PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Validate Fume Hood (80-120 fpm) PPE->Hood Handle Chemical Transfer & Solubilization Hood->Handle Spill Spill Occurs? Handle->Spill SpillProtocol Spill Protocol (Dampen, Absorb, Contain) Spill->SpillProtocol Yes Disposal Hazardous Waste Segregation Spill->Disposal No SpillProtocol->Disposal Decon Decontamination & PPE Doffing Disposal->Decon

Figure 2: Self-validating operational workflow for chemical handling and spill response.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent environmental release and cross-contamination.

Protocol for Solid Spills (Powder):

  • Do not sweep dry powder , as this generates inhalable dust[2][5].

  • Cover the spill with damp absorbent paper towels. Use water or a dilute weak acid (like 1% acetic acid) to dampen the towels; this helps neutralize the free amine.

  • Carefully scoop the dampened material into a hazardous waste container using a non-sparking tool.

Protocol for Liquid Spills (Dissolved in solvent):

  • Apply an inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust to absorb organic amines, as this creates a fire hazard.

  • Transfer the saturated absorbent to a sealed, labeled chemical waste container. Decontaminate the surface by scrubbing with alcohol[2].

Personnel Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[2][5].

  • Eye Contact: Use the emergency eyewash station immediately, holding eyelids open to ensure adequate flushing for 15 minutes. Seek immediate medical evaluation[2][5].

Disposal & Environmental Protocols

Amines and complex bicyclic hydrocarbons are persistent in the environment and toxic to aquatic life.

  • Solid Waste: Dispose of all empty vials, contaminated gloves, and solid spill cleanup materials in a designated "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used. Ensure the waste carboy is clearly labeled with "Contains Pyrazol-amine derivatives."

  • Regulatory Compliance: Never dispose of this compound down the sink. All waste must be incinerated by a certified hazardous waste disposal facility in accordance with local environmental regulations[2][5].

References

  • Bicyclo[2.2.1]heptane - Hazardous Agents . Haz-Map. 3

  • 3,5-diethyl-1H-pyrazol-4-amine — Chemical Substance Information . NextSDS. 1

  • Bicyclo(2.2.1)heptane | C7H12 | CID 9233 . PubChem. 4

  • SAFETY DATA SHEET 1,3,5-Trimethyl-1H-pyrazol-4-amine . Thermo Fisher Scientific. 5

  • Safety Data Sheet 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine . ChemScene. 2

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.